molecular formula C23H35Li3N7O17P3S B15141002 Acetyl coenzyme A (trilithium)

Acetyl coenzyme A (trilithium)

Cat. No.: B15141002
M. Wt: 827.5 g/mol
InChI Key: FTRFBNATWBKIQU-JHJDYNLLSA-K
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Description

Acetyl coenzyme A trilithium salt (Acetyl-CoA trilithium) is a lithium salt derivative of acetyl-CoA, a central metabolite in cellular energy metabolism. Its molecular formula is C₂₃H₃₈N₇O₁₇P₃S·3Li·3H₂O (trihydrate form), with a molecular weight of 881.1 g/mol . The trilithium salt enhances aqueous solubility and stability compared to free acid forms, making it ideal for biochemical research .

Properties

Molecular Formula

C23H35Li3N7O17P3S

Molecular Weight

827.5 g/mol

IUPAC Name

trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C23H38N7O17P3S.3Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1

InChI Key

FTRFBNATWBKIQU-JHJDYNLLSA-K

Isomeric SMILES

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Canonical SMILES

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl coenzyme A (trilithium) is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures high purity and yields a product suitable for various biochemical applications.

Industrial Production Methods

In industrial settings, the production of acetyl coenzyme A (trilithium) follows similar enzymatic processes but on a larger scale. The use of bioreactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Acetyl coenzyme A (trilithium) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving acetyl coenzyme A (trilithium) include:

Major Products Formed

The major products formed from reactions involving acetyl coenzyme A (trilithium) include:

Comparison with Similar Compounds

Key Roles :

  • Energy Production : Participates in the tricarboxylic acid (TCA) cycle, linking glycolysis to oxidative phosphorylation .
  • Biosynthetic Pathways: Serves as an acetyl group donor in fatty acid synthesis, histone acetylation, and polyketide biosynthesis .
  • Enzyme Studies : Used to study acetyltransferase kinetics and metabolic flux .

Physical Properties :

  • Solubility : Highly soluble in water due to lithium counterions .
  • Stability : Stable at 0°C (short-term) or -20°C (long-term); aqueous solutions degrade within days at 4°C .
  • Purity : Commercial preparations range from ≥92% to ≥93% purity .

Comparison with Similar Compounds

2.1. Structural and Functional Analogues
Compound Molecular Formula Molecular Weight (g/mol) Key Roles Solubility/Stability Reference
Acetyl-CoA trilithium C₂₃H₃₈N₇O₁₇P₃S·3Li·3H₂O 881.1 TCA cycle, fatty acid synthesis, enzyme assays High solubility in water; stable at -20°C
Coenzyme A trilithium C₂₁H₃₃N₇O₁₆P₃S·3Li 785.33 Cofactor for acyl transfer reactions; lacks acetyl group Soluble in water; hygroscopic
Crotonoyl-CoA trilithium C₂₅H₄₀N₇O₁₇P₃S·3Li 827.5 (estimated) β-oxidation of fatty acids; enoyl-CoA intermediate Enhanced solubility for in vitro studies
Malonyl-CoA lithium C₂₄H₃₈N₇O₁₉P₃S·Li 853.5 (free acid basis) Fatty acid elongation; polyketide synthesis Stable in lyophilized form; sensitive to pH
Acetyl-1,2-¹³C₂-CoA lithium ¹³C₂C₂₁H₃₈N₇O₁₇P₃S·Li 811.56 Isotopic tracer studies for metabolic flux analysis Similar solubility to non-labeled form
2.2. Key Differences
  • Functional Groups: Acetyl-CoA trilithium donates acetyl groups, while Crotonoyl-CoA participates in β-oxidation via its α,β-unsaturated thioester bond . Malonyl-CoA provides two-carbon units for fatty acid elongation, contrasting with Acetyl-CoA’s role in initiation .
  • Stability :

    • Acetyl-CoA trilithium’s trihydrate form (830.39 g/mol ) is more stable than anhydrous forms but requires strict temperature control .
    • Coenzyme A trilithium (without acetyl) is prone to oxidation, requiring reducing agents for long-term storage .
  • Applications: Isotopic Variants: Acetyl-¹³C₂-CoA is used in NMR/metabolic tracing, whereas standard Acetyl-CoA is for general enzyme assays . Enzyme Specificity: Acetyl-CoA synthetase (ACS) binds acetyl-CoA with a Km of 8×10⁻⁴ M, distinct from Crotonoyl-CoA’s affinity for enoyl-CoA hydratase .
2.3. Research Findings
  • Metabolic Studies: Acetyl-CoA trilithium was critical in elucidating the Gcn5-related N-acetyltransferase mechanism in histone acetylation . Crotonoyl-CoA trilithium facilitated the discovery of enoyl-CoA hydratase inhibitors for cancer therapy .
  • Synthetic Biology :

    • Combining Acetyl-CoA and Malonyl-CoA trilithium enabled in vitro synthesis of polyketides, mimicking fungal biosynthetic pathways .
  • Enzyme Kinetics :

    • Purified Acetyl-CoA synthetase showed 19.5 units/mg activity with trilithium salt substrates, outperforming sodium salts due to reduced ionic interference .

Practical Considerations

  • Storage : Lyophilized Acetyl-CoA trilithium retains activity for years at -20°C , while solutions must be used immediately .
  • Purity : Variability among suppliers (e.g., Sigma-Aldrich ≥93% vs. MP Biomedicals >92%) may affect experimental reproducibility .
  • Safety : All lithium salts require handling in gloves/eye protection to avoid irritation .

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